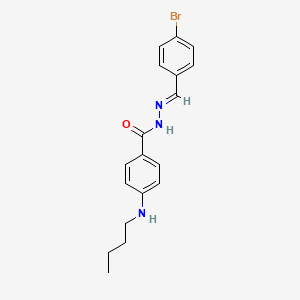
Anticancer agent 103
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anticancer agent 103 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its ability to selectively target cancer cells while minimizing damage to healthy cells. Its unique chemical structure and mechanism of action make it a valuable candidate for cancer therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 103 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines under acidic conditions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s anticancer activity. This includes nitration, reduction, and alkylation reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Anticancer agent 103 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives with altered biological activity.
Reduction: Reduction reactions are used to modify specific functional groups, enhancing the compound’s stability and efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups, and aromatic rings.
Major Products
Aplicaciones Científicas De Investigación
Anticancer agent 103 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including apoptosis, cell cycle regulation, and DNA repair.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations.
Mecanismo De Acción
The mechanism of action of Anticancer agent 103 involves multiple molecular targets and pathways:
DNA Intercalation: The compound intercalates into DNA, disrupting the replication process and leading to cell death.
Inhibition of Topoisomerase: this compound inhibits topoisomerase enzymes, preventing the unwinding of DNA necessary for replication and transcription.
Induction of Apoptosis: The compound activates apoptotic pathways, leading to programmed cell death in cancer cells.
Comparación Con Compuestos Similares
Anticancer agent 103 is compared with other similar compounds to highlight its uniqueness:
Benzimidazole Derivatives: Similar to benzimidazole-based anticancer agents, this compound exhibits potent anticancer activity but with improved selectivity and reduced side effects.
Coumarin-Based Agents: While coumarin derivatives are known for their anticancer properties, this compound offers a different mechanism of action, providing an alternative therapeutic option.
Piperazine Heterocycles: Compared to piperazine-based anticancer agents, this compound demonstrates higher efficacy and better pharmacokinetic properties.
Propiedades
Fórmula molecular |
C18H20BrN3O |
|---|---|
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
N-[(E)-(4-bromophenyl)methylideneamino]-4-(butylamino)benzamide |
InChI |
InChI=1S/C18H20BrN3O/c1-2-3-12-20-17-10-6-15(7-11-17)18(23)22-21-13-14-4-8-16(19)9-5-14/h4-11,13,20H,2-3,12H2,1H3,(H,22,23)/b21-13+ |
Clave InChI |
RQDVRGGDZYZYMU-FYJGNVAPSA-N |
SMILES isomérico |
CCCCNC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Br |
SMILES canónico |
CCCCNC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-dimethylpropanoyloxymethyl (2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-5-oxopentanoate](/img/structure/B12402014.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-10-methylsulfinyl-N-sulfooxydecanimidothioate](/img/structure/B12402020.png)
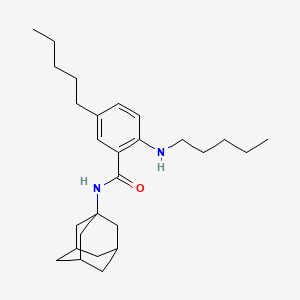
![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-1H-purin-6-one](/img/structure/B12402023.png)
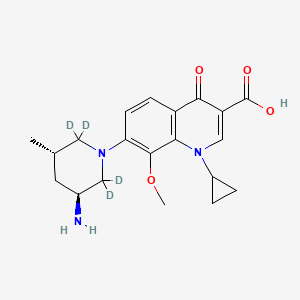
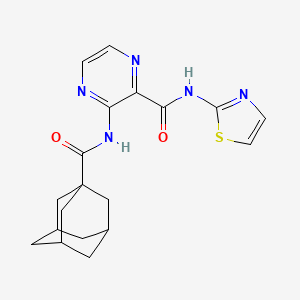
![(9~{S})-5-methyl-12-(4-morpholin-4-ylphenyl)-9-oxidanyl-4-thia-2,12-diazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5-trien-8-one](/img/structure/B12402027.png)




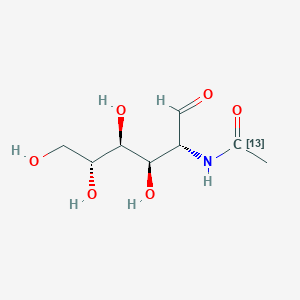

![2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine](/img/structure/B12402087.png)
